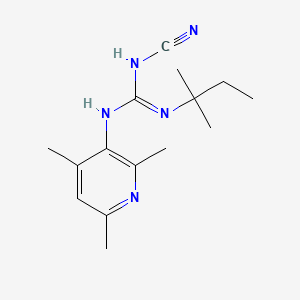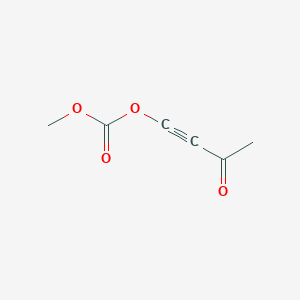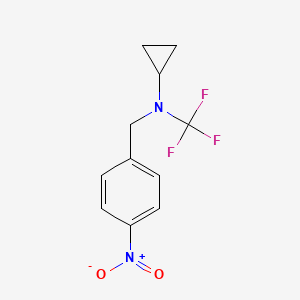
N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine: is an organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a 4-nitrobenzylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Attachment of the 4-Nitrobenzylamine Moiety: The final step involves the nucleophilic substitution of the cyclopropane ring with 4-nitrobenzylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopropanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and nitrobenzyl groups on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The nitrobenzyl group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
- N-(4-nitrobenzyl)-N-methylcyclopropanamine
- N-(4-nitrobenzyl)-N-ethylcyclopropanamine
- N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclobutanamine
Comparison: N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both the trifluoromethyl and nitrobenzyl groups. These functional groups impart distinct chemical and physical properties, such as increased lipophilicity and potential for redox activity, which are not present in similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H11F3N2O2 |
|---|---|
Molekulargewicht |
260.21 g/mol |
IUPAC-Name |
N-[(4-nitrophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)15(9-5-6-9)7-8-1-3-10(4-2-8)16(17)18/h1-4,9H,5-7H2 |
InChI-Schlüssel |
VWAWPOHTVBPZEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


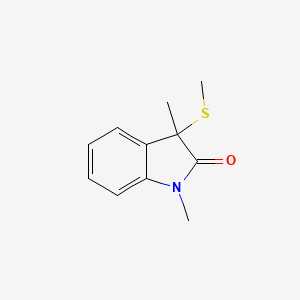


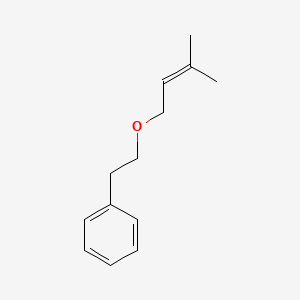
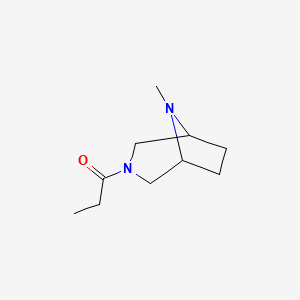
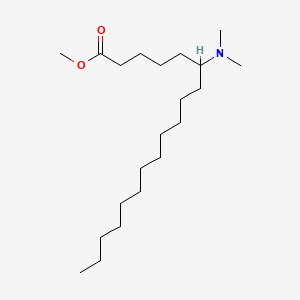
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
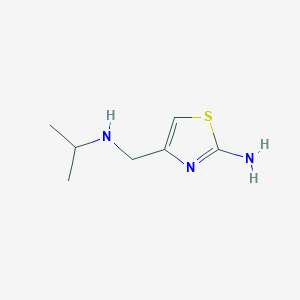
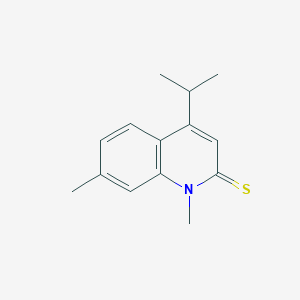


![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
